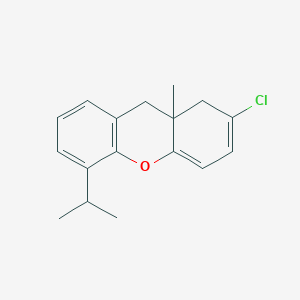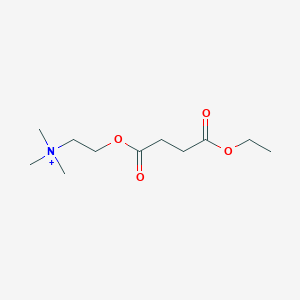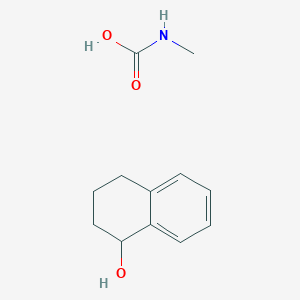
5-Oxo-L-prolyl-L-histidyl-(3S)-3-ethyl-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-L-prolyl-L-histidyl-(3S)-3-ethyl-L-prolinamide: is a synthetic peptide compound It is characterized by its unique sequence of amino acids, which include 5-oxo-L-proline, L-histidine, and (3S)-3-ethyl-L-proline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-L-prolyl-L-histidyl-(3S)-3-ethyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group of the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Oxo-L-prolyl-L-histidyl-(3S)-3-ethyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: The peptide bond can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced peptide bonds forming amines.
Substitution: Substituted amino acid derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Oxo-L-prolyl-L-histidyl-(3S)-3-ethyl-L-prolinamide is used as a model compound in peptide chemistry to study peptide bond formation and stability.
Biology: In biological research, this compound is used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound has potential therapeutic applications, particularly in the development of peptide-based drugs targeting specific receptors or enzymes.
Industry: In the pharmaceutical industry, it is used in the synthesis of peptide-based drugs and as a reference standard in analytical methods.
Mécanisme D'action
The mechanism of action of 5-Oxo-L-prolyl-L-histidyl-(3S)-3-ethyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 5-Oxo-L-prolyl-L-histidyl-L-prolinamide
- 5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-benzyl-D-histidyl-L-leucylarginyl-N-ethyl-L-prolinamide
- 5-Oxo-L-prolyl-L-histidyl-L-asparaginyl-L-proline
Comparison: Compared to similar compounds, 5-Oxo-L-prolyl-L-histidyl-(3S)-3-ethyl-L-prolinamide is unique due to the presence of the (3S)-3-ethyl-L-proline residue. This structural difference can influence the compound’s binding affinity, stability, and overall biological activity, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
61406-76-6 |
|---|---|
Formule moléculaire |
C18H26N6O4 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
(2S,3S)-3-ethyl-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H26N6O4/c1-2-10-5-6-24(15(10)16(19)26)18(28)13(7-11-8-20-9-21-11)23-17(27)12-3-4-14(25)22-12/h8-10,12-13,15H,2-7H2,1H3,(H2,19,26)(H,20,21)(H,22,25)(H,23,27)/t10-,12-,13-,15-/m0/s1 |
Clé InChI |
RFJZDTZEWQSUKU-NHULGOKLSA-N |
SMILES isomérique |
CC[C@H]1CCN([C@@H]1C(=O)N)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3 |
SMILES canonique |
CCC1CCN(C1C(=O)N)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


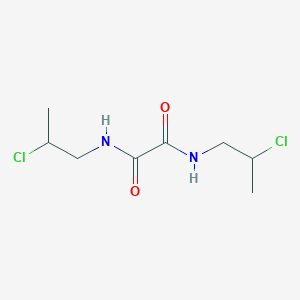
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
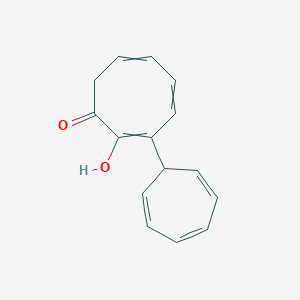
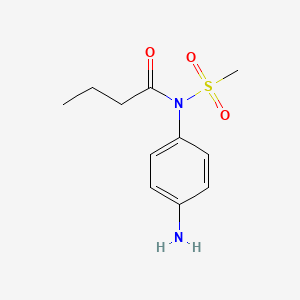
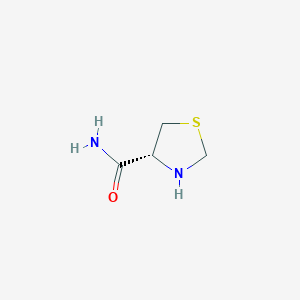
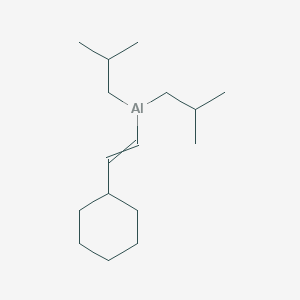
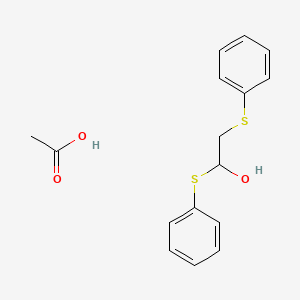

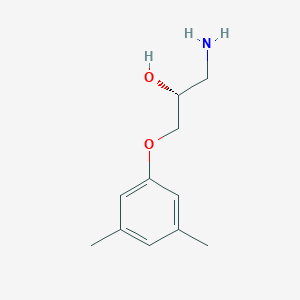
![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)
